
Escin IIa
Vue d'ensemble
Description
Escin IIa (C₅₄H₈₄O₂₃; MW 1101.23) is a triterpene saponin isolated from horse chestnut (Aesculus hippocastanum) seeds. It belongs to the β-escin family, characterized by a complex structure featuring a 21-angeloyl or 21-tigloyl group, acetyl substitutions, and a xylopyranosyl residue at the C-3 position . This compound demonstrates potent anti-inflammatory, anti-edema, and endothelial-protective activities, with a notable role in reducing vascular permeability and oxidative stress . Its pharmacological profile is attributed to its acylated glycoside structure, which enhances membrane interactions and bioactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Escin IIa is primarily extracted from the seeds of Aesculus hippocastanum L. The extraction process involves several steps, including defatting the seeds with a non-polar solvent such as hexane, followed by extraction with a polar solvent like methanol or ethanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction and purification processes. The seeds are first ground into a fine powder, which is then subjected to solvent extraction. The extract is concentrated and purified using techniques like HPLC or preparative chromatography. The final product is obtained as a white to off-white powder, which is then formulated into various pharmaceutical preparations .
Analyse Des Réactions Chimiques
Types of Reactions
Escin IIa undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified functional groups. These derivatives may exhibit different pharmacological activities and can be used for further research and development .
Applications De Recherche Scientifique
Chemical Characteristics and Mechanism of Action
Escin IIa exhibits a complex molecular structure that allows it to interact with various biological pathways. The mechanisms through which this compound exerts its effects include:
- Endothelial Nitric Oxide Synthesis : It enhances nitric oxide production in endothelial cells, improving vascular function.
- Prostaglandin Release : The compound induces the release of prostaglandin F2α, contributing to its anti-inflammatory effects.
- Serotonin and Histamine Antagonism : this compound acts as an antagonist to these mediators, reducing inflammation and vascular permeability.
- Reduction of Mucopolysaccharide Catabolism : This action helps mitigate edema and inflammation.
Pharmacological Applications
This compound has been extensively studied for its therapeutic potential in various medical conditions, including:
- Chronic Venous Insufficiency : Clinical studies have demonstrated its effectiveness in reducing symptoms associated with this condition, such as leg swelling and pain.
- Post-operative Edema : this compound is utilized to minimize edema following surgical procedures, enhancing recovery times.
- Hemorrhoids Treatment : Its anti-inflammatory properties make it beneficial for managing hemorrhoidal conditions.
Oncology Research
This compound shows promising results in cancer research, particularly concerning its cytotoxic effects on cancer cells:
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in various cancer cell lines, including renal and breast cancer cells. The mechanism involves G2/M cell cycle arrest and increased production of reactive oxygen species (ROS) .
- Inhibition of Cancer Cell Proliferation : Research has shown that this compound can inhibit the proliferation of human colon cancer cells by inducing cell cycle arrest at the G1-S phase .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are well-documented:
- Reduction of Inflammatory Mediators : this compound significantly decreases levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various preclinical models .
- Vascular Permeability Modulation : It has been shown to inhibit increases in vascular permeability induced by inflammatory stimuli .
Comparative Analysis with Other Escins
This compound is part of a larger family of escins, including Escins Ia, Ib, and IIb. A comparative analysis reveals:
Compound | Key Properties | Solubility | Biological Activity |
---|---|---|---|
Escin Ia | Strong anti-inflammatory | High | Effective against breast cancer |
Escin Ib | Moderate anti-inflammatory | Low | Less effective than other isomers |
Escin IIb | Similar to this compound | Moderate | Vascular protective effects |
This compound | Potent anti-inflammatory & anti-edematous | High | Effective in chronic venous insufficiency |
Case Study 1: Chronic Venous Insufficiency Treatment
A randomized controlled trial involving 150 patients with chronic venous insufficiency demonstrated that treatment with this compound resulted in a significant reduction in leg swelling and pain compared to placebo . Patients reported improved quality of life metrics post-treatment.
Case Study 2: Oncology Application
In vitro studies on renal cancer cell lines treated with this compound showed a dose-dependent increase in apoptosis rates. The IC50 values ranged from 35 to 40 µM, indicating significant cytotoxicity while sparing normal cells .
Mécanisme D'action
Escin IIa exerts its effects through several mechanisms, including:
Endothelial Nitric Oxide Synthesis: this compound induces the synthesis of nitric oxide in endothelial cells by increasing their permeability to calcium ions.
Prostaglandin Release: It induces the release of prostaglandin F2α, which plays a role in inflammation and vascular tone.
Serotonin and Histamine Antagonism: this compound acts as an antagonist to serotonin and histamine, reducing their effects on inflammation and vascular permeability.
Mucopolysaccharide Catabolism: It reduces the catabolism of tissue mucopolysaccharides, thereby reducing edema and inflammation.
Comparaison Avec Des Composés Similaires
Structural Comparison with Similar Compounds
Escin IIa is part of a larger family of escins, differing from other isoforms in substituents, sugar moieties, and acyl groups. Key structural analogs include:
Key Structural Notes:
- Acyl Groups : The 21-angeloyl group in this compound enhances anti-inflammatory activity compared to the 21-tigloyl group in Escin Ia .
- Sugar Residues : this compound’s xylose moiety (vs. glucose in Escin I) impacts solubility and receptor binding .
- Epimerization : Isoescins (e.g., Isothis compound) are epimers with similar structures but distinct spatial configurations, affecting metabolic stability .
Pharmacological Comparison
Anti-Inflammatory and Anti-Edema Effects
- This compound vs. Escin Ia/Ib : this compound (50–200 mg/kg) suppresses carrageenan-induced paw edema in rats more effectively than Escin Ia, which requires higher doses (200 mg/kg) for comparable effects. This is attributed to its angeloyl group, which stabilizes interactions with inflammatory mediators like histamine and serotonin .
- Deacetylescins : Removal of acetyl groups (e.g., deacetylthis compound) abolishes anti-inflammatory activity, underscoring the necessity of acyl modifications .
Endothelial Protection
This compound is a key contributor to β-escin’s endothelial-protective effects. It reduces oxidative stress and vascular leakage in decompression sickness models, outperforming Escin III analogs in improving endothelial dysfunction .
Hemolytic Activity
While β-escin (a mixture containing this compound) exhibits hemolytic effects, this compound’s specific contribution remains unclear. α-Escin, a less active form, has half the hemolytic index of β-escin, suggesting structural nuances in membrane interactions .
Pharmacokinetics and Stability
- Bioavailability : this compound’s lower abundance in extracts (2.75% vs. 55.85% for Escin I isomers) may limit its systemic exposure, though its potency compensates for this .
Functional Analogues Beyond Escins
Cardiac Glycosides (Digitoxin, Ouabain)
Structurally similar to β-escin (Tanimoto coefficient ≥0.65), these compounds share triterpenoid backbones and inhibit cancer-stromal interactions. However, they lack the acylated sugar chains critical for this compound’s anti-inflammatory effects .
Antiviral Agents
β-Escin analogs inhibit viruses like Zika and dengue by disrupting viral binding. This compound’s role here is unexplored but plausible due to shared membrane-targeting mechanisms .
Activité Biologique
Escin IIa, a saponin derived from the horse chestnut (Aesculus hippocastanum), is part of a larger family of compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is one of several isomers of escin, which are known for their anti-inflammatory, anti-edematous, and cytotoxic properties. The compound exhibits a range of biological activities that make it a candidate for therapeutic applications in various medical conditions, particularly in oncology and vascular health.
-
Anti-Inflammatory Effects :
- This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. This inhibition occurs through the suppression of IκB kinase (IKK) activity, leading to decreased expression of pro-inflammatory cytokines .
- In vitro studies indicate that escin can protect endothelial cells from hypoxia-induced damage by reducing the activity of phospholipase A2 (PLA2), thereby limiting the release of inflammatory mediators .
-
Cytotoxicity in Cancer Cells :
- Research indicates that this compound induces apoptosis in various cancer cell lines, including renal cancer cells. The mechanism involves G2/M cell cycle arrest and the generation of reactive oxygen species (ROS), which trigger intrinsic apoptotic pathways .
- The compound has demonstrated significant cytotoxic effects with IC50 values around 35-40 µM in renal cancer cell lines, while showing much lower toxicity to normal peripheral blood mononuclear cells .
- Vascular Effects :
Table 1: Summary of Biological Activities of this compound
Notable Research Findings
- A meta-analysis indicated that oral preparations containing escin are generally well tolerated with minimal adverse effects noted across diverse populations .
- Experimental models have demonstrated escin's ability to accelerate gastrointestinal transit and mitigate postoperative adhesions, suggesting its utility in surgical recovery .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Escin IIa, and how do they influence experimental design?
this compound (C₅₄H₈₄O₂₃, molecular weight 1101.24) is a triterpenoid saponin with solubility in water, methanol, ethanol, and butanol but insolubility in chloroform and acetic acid . Its hygroscopic nature requires storage at -20°C (powder, stable for 3 years) or -80°C (dissolved in solvents, stable for 6 months) to prevent degradation . Researchers must account for solubility limits when preparing stock solutions: for example, 1 mg dissolved in 0.9081 mL solvent yields a 1 mM solution. Dose conversions between species (e.g., mice to rats) should use body surface area adjustments (e.g., 20 mg/kg in mice ≈ 10 mg/kg in rats via Km coefficient ratios) .
Q. How does this compound exert anti-inflammatory effects in animal models?
this compound inhibits acute inflammation via multiple pathways:
- Vascular permeability : Suppression of histamine- and serotonin-induced vascular leakage in mice/rats (50–200 mg/kg) .
- Edema reduction : Inhibition of carboxymethylcellulose-induced hind paw edema (200 mg/kg) .
- Gastric protection : Dose-dependent mitigation of ethanol-induced gastric mucosal injury (10–50 mg/kg, oral) via anti-apoptotic and antioxidant mechanisms . Experimental designs should include control groups with selective inhibitors (e.g., serotonin receptor antagonists) to isolate this compound’s mechanism.
Q. What are validated in vivo models for studying this compound’s pharmacological activity?
Common models include:
- Acetic acid-induced vascular permeability in mice for acute inflammation .
- Ethanol-induced gastric injury in rats for gastroprotective effects .
- Compound 48/80-induced scratching behavior in mice to assess anti-pruritic activity . Ensure dose ranges align with species-specific metabolic rates (e.g., 10–50 mg/kg for rats vs. 20–200 mg/kg for mice) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different assays (e.g., Escin Ia vs. IIa)?
Escin isoforms (Ia, Ib, IIa, IIb) exhibit differential activity. For example:
- This compound and IIb inhibit serotonin-induced inflammation, while Escin Ia does not .
- Escin Ia shows weaker anti-pruritic effects compared to IIa in scratching models . To address contradictions:
- Use structure-activity relationship (SAR) studies to correlate functional groups (e.g., glycosylation patterns) with biological activity.
- Validate assays with orthogonal methods (e.g., ELISA for cytokine profiling alongside histopathology).
Q. What methodologies optimize pharmacokinetic profiling of this compound in preclinical studies?
this compound’s poor bioavailability (due to high molecular weight and hydrophilicity) requires advanced strategies:
- Nanoformulations : Encapsulation in liposomes or polymeric nanoparticles to enhance absorption .
- Metabolite tracking : Use LC-MS/MS to identify active metabolites in plasma and tissues.
- Toxicokinetics : Monitor dose-dependent hepatorenal toxicity in long-term studies (e.g., ALT/AST levels in serum).
Q. How should researchers design experiments to investigate this compound’s multi-target mechanisms?
this compound modulates NF-κB, MAPK, and Nrf2 pathways. A robust experimental framework includes:
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated inflamed tissues.
- Network pharmacology : Integrate omics data with STRING or KEGG databases to map protein interaction networks.
- Knockout models : Use CRISPR/Cas9-edited mice (e.g., Nrf2⁻/⁻) to validate pathway specificity .
Q. What statistical approaches are recommended for analyzing dose-response discrepancies in this compound studies?
Non-linear dose-response curves (common in natural products) require:
- Hill slope analysis to assess cooperativity in binding.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Bland-Altman plots to evaluate agreement between in vitro and in vivo results .
Q. Methodological Guidelines
Q. How to standardize this compound preparation to ensure reproducibility?
- Solvent selection : Prefer methanol for solubility; avoid chloroform due to incompatibility .
- Quality control : Use HPLC (≥98% purity) and NMR to verify batch consistency .
- Stability testing : Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 6 months) .
Q. What criteria define a rigorous research question for this compound studies?
Align with SMART principles :
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84O23/c1-10-23(2)45(69)77-42-43(71-24(3)58)54(22-57)26(17-49(42,4)5)25-11-12-30-50(6)15-14-32(51(7,21-56)29(50)13-16-52(30,8)53(25,9)18-31(54)60)73-48-40(75-46-36(64)33(61)27(59)20-70-46)38(66)39(41(76-48)44(67)68)74-47-37(65)35(63)34(62)28(19-55)72-47/h10-11,26-43,46-48,55-57,59-66H,12-22H2,1-9H3,(H,67,68)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33-,34+,35-,36+,37+,38-,39-,40+,41-,42-,43-,46-,47-,48+,50-,51+,52+,53+,54-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLNRQWNTKNRGQ-XRANQTOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(CO8)O)O)O)C)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H84O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1101.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158732-55-9 | |
Record name | Escin IIA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158732559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ESCIN IIA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XHO27XQ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.